![molecular formula C7H8F3NS B2543490 1-[5-(Trifluoromethyl)-2-thienyl]ethylamine CAS No. 1270420-10-4](/img/structure/B2543490.png)

1-[5-(Trifluoromethyl)-2-thienyl]ethylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

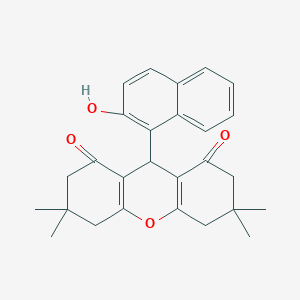

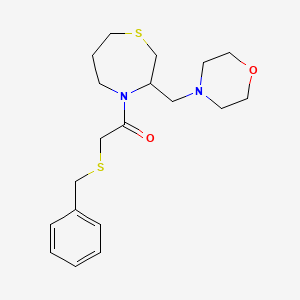

1-[5-(Trifluoromethyl)-2-thienyl]ethylamine is a chemical compound with the molecular formula C7H8F3NS . It is a derivative of ethylamine, where one of the hydrogen atoms in the ethyl group is replaced by a 5-(trifluoromethyl)-2-thienyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study reported the use of ω-Transaminase (ω-TA) derived from Vitreoscilla stercoraria DSM 513 (Vs TA) for the synthesis of chiral amines . The Vs TA was heterologously expressed in recombinant E. coli cells and applied to reduce 4′-(trifluoromethyl)acetophenone (TAP) to (S)-1-[4-(trifluoromethyl)phenyl]ethylamine .Molecular Structure Analysis

The molecular structure of 1-[5-(Trifluoromethyl)-2-thienyl]ethylamine consists of a thiophene ring substituted with a trifluoromethyl group at the 5-position and an ethylamine group at the 2-position .Chemical Reactions Analysis

While specific chemical reactions involving 1-[5-(Trifluoromethyl)-2-thienyl]ethylamine are not available in the retrieved data, it’s worth noting that similar compounds have been used in various chemical reactions. For instance, ω-Transaminase (ω-TA) has been used to perform the biocatalytic synthesis of chiral amines .Physical And Chemical Properties Analysis

The molecular weight of 1-[5-(Trifluoromethyl)-2-thienyl]ethylamine is 195.21 . Further physical and chemical properties are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen

DNA-Groove Binding Agents

TFMTA has been synthesized as a DNA-groove binder, specifically targeting tumor cell DNA. Researchers achieved this through a serendipitous regioselective synthesis of 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles . These compounds were characterized by heteronuclear 2D NMR experiments . The most promising derivative, compound 14m , demonstrated strong binding affinity to double-helical DNA, particularly within the minor groove. This interaction led to the formation of a stable complex, making it a potential candidate for tumor-related afflictions.

Pharmaceutical Intermediates

TFMTA serves as a key chiral intermediate in the synthesis of pharmaceutical compounds. For instance, it plays a crucial role in the efficient production of (S)-1-[4-(trifluoromethyl)phenyl]ethylamine (TPE) , which is used in painkillers and other medications . The ability to selectively reduce 4′-(trifluoromethyl)acetophenone to TPE highlights its significance in drug development.

Organofluorine Chemistry

Organofluorine compounds, especially those containing the trifluoromethyl (CF3) group, are essential in pharmaceutical and agrochemical industries. TFMTA’s electron-withdrawing properties and hydrophobic surface area contribute to its prominence in drug design and development .

Chiral Synthesis

TFMTA has been harnessed in chiral synthesis. For example, it participates in a bienzyme cascade system, along with R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH), to efficiently produce ®-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine . This compound serves as a key intermediate for selective tetrodotoxin-sensitive blockers .

Zukünftige Richtungen

Wirkmechanismus

Mode of Action

It is known that the compound contains a trifluoromethyl group, which can influence the compound’s interaction with its targets .

Biochemical Pathways

More research is needed to understand the compound’s effects on various biochemical pathways .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-[5-(Trifluoromethyl)-2-thienyl]ethylamine. Specific details about how these factors affect this compound are currently unknown .

Eigenschaften

IUPAC Name |

1-[5-(trifluoromethyl)thiophen-2-yl]ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3NS/c1-4(11)5-2-3-6(12-5)7(8,9)10/h2-4H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGPHUAZLZMPEML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-isopropylbenzyl)acetamide](/img/structure/B2543413.png)

![(4-butoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2543414.png)

![8-[(4-benzylpiperidin-1-yl)methyl]-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![N-[[2-(Fluoromethyl)-6-oxaspiro[2.5]octan-2-yl]methyl]prop-2-enamide](/img/structure/B2543423.png)

![4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde](/img/structure/B2543426.png)

![7-(2-chlorophenyl)-2-(3-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2543429.png)